3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid
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Overview
Description
3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid is a β-amino acid derivative characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-hydroxybenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with an appropriate ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol undergoes amination to introduce the amino group.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid can undergo several types of chemical reactions:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced derivatives with altered functional groups, and various substituted amino acids.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group, making it less sterically hindered.
4-Hydroxyphenylglycine: Contains a glycine backbone instead of a propionic acid backbone.
Tyrosine: A natural amino acid with a similar hydroxyphenyl group but different overall structure.
Uniqueness
3-Amino-3-(4-hydroxy-phenyl)-2-methyl-propionic acid is unique due to the presence of the methyl group, which introduces steric hindrance and can affect its reactivity and interactions with biological targets. This structural feature can lead to different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(10(13)14)9(11)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14) |
InChI Key |
GQCOWMCRRVGKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)N)C(=O)O |
Origin of Product |
United States |
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